molecular formula C9H20O B1594176 2-Methyl-4-octanol CAS No. 40575-41-5

2-Methyl-4-octanol

Cat. No. B1594176
CAS RN: 40575-41-5
M. Wt: 144.25 g/mol
InChI Key: BIAVIOIDPRPYJK-UHFFFAOYSA-N
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Description

2-Methyl-4-octanol is a chemical compound with the molecular formula C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da . It is also known by other names such as 2-Methyloctan-4-ol and 4-Octanol, 2-methyl- .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-octanol consists of a chain of carbon atoms with a methyl group (CH3) attached to the second carbon atom and a hydroxyl group (OH) attached to the fourth carbon atom . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-octanol include a molecular weight of 144.2545 . More detailed properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results .

Scientific Research Applications

High-Pressure Effects on Alcohol Properties

A study of 4-methyl-3-heptanol, which shares structural similarities with 2-Methyl-4-octanol, revealed how high pressures can significantly impact the Debye process, a dielectric property, of these alcohols. This research, conducted over a range of temperatures and pressures, highlighted the importance of pressure in the formation of hydrogen-bonded supramolecular structures in alcohols (Pawlus et al., 2013).

Octanol-Water Distribution in Environmental Studies

In environmental science, the octanol-water distribution of various organic compounds, including 2-Methyl-4-octanol analogs, is crucial. Jafvert et al. (1990) examined the octanol-water distributions of environmentally significant organic acid compounds, providing insights into their environmental fate and behavior (Jafvert et al., 1990).

Role in Insect Behavior

5-Methyl-4-octanol, closely related to 2-Methyl-4-octanol, has been identified as a major aggregation pheromone in certain insect species. Weissling et al. (1994) discovered its role in attracting palmetto weevils, indicating its potential application in pest management strategies (Weissling et al., 1994).

Microextraction Techniques in Food Safety

Research involving microextraction techniques for enhancing sensitivity in the determination of compounds like 2-Methyl-4-isothiazolin-3-one in adhesives, which are related to 2-Methyl-4-octanol, emphasizes the importance of these techniques in food safety and packaging materials analysis (Rosero-Moreano et al., 2014).

Enantioselective Synthesis in Chemical Research

The enantioselective synthesis of (R)- and (S)-2-methyl-4-octanol, as documented by Baraldi et al. (2002), showcases the importance of these compounds in chemical research, particularly in understanding the aggregation pheromones of sugarcane weevils (Baraldi et al., 2002).

Process Hazard Evaluation in Chemical Engineering

In chemical engineering, studies like the one conducted by Sun et al. (2019) on the catalytic oxidation of 2-octanol provide insights into reaction pathways and safety issues, which are pertinent to understanding and safely managing processes involving similar compounds like 2-Methyl-4-octanol (Sun et al., 2019).

Biotransformations in Biocatalysis

The microbial enantioselective reduction of methylketones to alcohols, as researched by Molinari et al. (1998), including compounds like 2-octanol, highlights the biocatalytic potential in creating high optical purity alcohols, a field relevant to compounds like 2-Methyl-4-octanol (Molinari et al., 1998).

Solubility and Lipophilicity in Pharmaceutical Sciences

Research on the solubility and lipophilicity of compounds, like the work by Blokhina et al. (2021), which studies novel antifungal hybrids, can be crucial for understanding the properties of 2-Methyl-4-octanol in pharmaceutical applications (Blokhina et al., 2021).

Application in Analytical Chemistry

The development of extraction methods, as demonstrated by Farajzadeh et al. (2010) using octanol for dispersive liquid-liquid microextraction, shows the potential application of 2-Methyl-4-octanol in analytical chemistry, especially in the extraction and pre-concentration of compounds from various matrices (Farajzadeh et al., 2010).

Medical Research and Drug Delivery

In medical research, as shown by Goddard and Kontoghiorghes (1990), high-performance liquid chromatography methods developed for identifying certain iron chelators in biological fluids can be analogously applied to study the behavior and effects of 2-Methyl-4-octanol in similar contexts (Goddard & Kontoghiorghes, 1990).

Safety And Hazards

While specific safety data for 2-Methyl-4-octanol was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding ingestion and inhalation, not getting the substance in eyes or on skin, and wearing appropriate personal protective equipment .

properties

IUPAC Name

2-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVIOIDPRPYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960979
Record name 2-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-octanol

CAS RN

40575-41-5
Record name 2-Methyl-4-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of isovaleraldehyde (5.o g, 58 mmol) in dry THF (15 ml) was added to a stirred 2M THF solution of n-butylmagnesium chloride (30 ml, 60 mmol) at 0° C. under argon. The mixture was allowed to warm up to room temperature and was stirred overnight. The reaction was quenched by the addition of aqueous ammonium chloride (50 ml) and extracted with diethyl ether (200 ml). The organic extracts were dried over anhydrous potassium carbonate, filtered and concentrated to give 2-methyloctan-4-ol (6.4 g, 77%) as a clear oil.
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
PT Baraldi, PHG Zarbin, PC Vieira, AG Corrêa - Tetrahedron: Asymmetry, 2002 - Elsevier
… (R)- and (S)-2-methyl-4-octanol, a compound that has been identified as the aggregation pheromone of some sugarcane weevils. (S)-2-Methyl-4-octanol was efficiently prepared in five …
Number of citations: 38 www.sciencedirect.com
PHG Zarbin, JL Princival, AA Santos… - Journal of the Brazilian …, 2004 - SciELO Brasil
… We have recently identified the alcohol (S)-2-methyl-4-octanol (1) as a male-specific compound produced by S. levis. Preliminary indoor bioassays employing the racemic mixture …
Number of citations: 15 www.scielo.br
LN Robertson, RM Giblin-Davis, AC Oehlschlager - 1998 - elibrary.sugarresearch.com.au
… Two ratios of 2-methyl-4-octanol (‘octanol’) and 6-methyl-2-hepten-4-ol (‘rhynchophorol’) were compared, 1:1 rhynchophorol/octanol and 10:1 rhynchophorol/octanol. These ratios were …
Number of citations: 6 elibrary.sugarresearch.com.au
BT Cho, DJ Kim - Tetrahedron, 2003 - Elsevier
… A simple and efficient synthesis of optically active insect pheromones, such as (R)- and (S)-3-octanol, (R)-2-dodecanol, (R)-2-methyl-4-heptanol and (R)-2-methyl-4-octanol starting from non-racemic …
Number of citations: 1 www.sciencedirect.com
M Takenaka, H Takikawa, K Mori - Liebigs Annalen, 1996 - Wiley Online Library
Both the enantiomers of 2‐methyl‐4‐heptanol (1) and 2‐methyl‐4‐octanol (2), the components of the male‐produced aggregation pheromone of the West Indian sugarcane borer (…
A Ichikawa, H Ono - Bioscience, biotechnology, and biochemistry, 2008 - Taylor & Francis
… molecules: (A) -ionol 2, a volatile component of starfruit Averrhoa carambola6) and an attractant for the male tephritid fruit fly Bactrocera latifrons,7) and (B) 2-methyl-4-octanol 3, an …
Number of citations: 8 www.tandfonline.com
PHG Zarbin, EDB Arrigoni, A Reckziegel… - Journal of chemical …, 2003 - Springer
… Gas chromatography–mass spectrometry data indicated an aliphatic alcohol that was identified as 2-methyl-4-octanol. Both optical isomers were synthesized in five steps by employing …
Number of citations: 56 link.springer.com
FA Marques, A Zimmermann, CE Delay… - Letters in Organic …, 2008 - ingentaconnect.com
… Abstract: In this work we synthesized the aggregation pheromones (S)-2-methyl-4-octanol and (4S, 2E)-6-methyl-2hepten-4-ol in high enantiomeric excess applying as the key step …
Number of citations: 3 www.ingentaconnect.com
C Ruiz-Montiel, H González-Hernández… - Journal of economic …, 2003 - academic.oup.com
… to 2-methyl-4-heptanol and 2-methyl-4-octanol, which have been found to be part of the … , 2-methyl-4-heptanol and 2-methyl-4-octanol may be part of the aggregation pheromone of …
Number of citations: 53 academic.oup.com
P Ramirez-Lucas, C Malosse, PH Ducrot… - Bioorganic & Medicinal …, 1996 - Elsevier
… Homologous fragmentation of 2 and 3 such as GC and GC-MS data comparisons of commercial 10 and 4, showed that 3 was 2-methyl-4-octanol and 4 was 5-nonanol. …
Number of citations: 39 www.sciencedirect.com

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